molecular formula C21H20N8O4 B1436814 2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine CAS No. 269736-22-3

2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine

Cat. No.: B1436814
CAS No.: 269736-22-3
M. Wt: 448.4 g/mol
InChI Key: ZRBVUIRPSABEGI-GZBFAFLISA-N
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Description

Key Comparisons :

  • dG-C8-AαC vs. dG-C8-PhIP :

    • Both adducts feature C8-guanine substitutions, but the pyridoindole system in AαC lacks the phenylimidazole group of PhIP, reducing steric hindrance during DNA polymerase bypass .
    • The planar pyridoindole moiety intercalates more readily into DNA than the bulky PhIP adduct, leading to greater helix distortion .
  • dG-C8-AαC vs. N²-B[a]P-dG :

    • Unlike the benzo[a]pyrene adduct, which forms covalent bonds at the N² position, the C8-amino linkage in AαC allows rotational freedom, facilitating mutagenic mispairing during replication .

Table 2: Structural and Biological Implications of DNA Adducts

Adduct Substitution Site Helix Distortion Mutagenic Outcome
dG-C8-AαC C8 (guanine) Moderate G→T transversions
dG-C8-PhIP C8 (guanine) Severe Frameshifts, deletions
N²-B[a]P-dG N² (guanine) Mild G→T transversions
dG-AAF C8 (guanine) Severe Frameshifts, replication blocks

Spectroscopic Signatures :

  • UV-Vis Spectroscopy : The pyridoindole moiety absorbs at λₘₐₓ = 320–340 nm, distinct from the 280-nm peak of unmodified guanine .
  • Circular Dichroism (CD) : A positive Cotton effect at 265 nm confirms chiral perturbation from the pyridoindole-DNA interaction .

Properties

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(9H-pyrido[2,3-b]indol-2-ylamino)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N8O4/c22-20-27-18-16(19(32)28-20)26-21(29(18)15-7-12(31)13(8-30)33-15)25-14-6-5-10-9-3-1-2-4-11(9)23-17(10)24-14/h1-6,12-13,15,30-31H,7-8H2,(H3,22,27,28,32)(H2,23,24,25,26)/t12-,13+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBVUIRPSABEGI-GZBFAFLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=NC5=C(C=C4)C6=CC=CC=C6N5)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=NC5=C(C=C4)C6=CC=CC=C6N5)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60780452
Record name 2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60780452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269736-22-3
Record name 2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60780452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of 2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine generally involves two key components:

This typically requires advanced organic synthesis techniques including heterocycle construction, selective functional group transformations, and nucleophilic substitution or cross-coupling reactions to form the C–N bond linking the pyridoindole to the guanine base.

Preparation of the Pyrido[2,3-b]indole Moiety

The pyrido[2,3-b]indole core can be synthesized via multi-step heterocyclic chemistry. A representative method involves:

  • Starting from appropriate aminopyridine and indole precursors
  • Sequential cyclization and functional group modifications under heating conditions
  • Use of reagents such as CuO in quinoline or bases like aqueous KOH in ethanol to promote ring closure and amination steps

For example, a three-step synthesis of 2-amino-9H-pyrido[2,3-b]indole involves:

Step Conditions Yield (%) Notes
1 Heating in 3N propan-2-ol, 1 h 34 Initial cyclization
2 Heating in aqueous KOH/ethanol, 30 h 53 Ring closure and amination
3 Heating with CuO in quinoline, 2 h 12 Final aromatization step

This sequence is adapted from heterocyclic compound synthesis literature.

Functionalization of Guanosine at the 8-Position

The guanosine nucleoside, specifically 2'-deoxyguanosine, is modified at the 8-position of the purine ring to introduce the pyridoindole substituent. Common approaches include:

  • Nucleophilic substitution : The 8-position of guanosine can be activated (e.g., via halogenation or nitrosation) to allow nucleophilic displacement by the amino group of the pyridoindole.
  • Cross-coupling reactions : Palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura or Stille coupling can be employed if suitable halogenated nucleoside intermediates and organometallic pyridoindole derivatives are available.

Specific Synthesis Approach for 2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine

Based on available data, the synthesis involves:

  • Preparation of the pyrido[2,3-b]indole amine derivative as described above.
  • Activation of the 8-position of 2'-deoxyguanosine, likely through halogenation (e.g., 8-bromo-2'-deoxyguanosine).
  • Nucleophilic aromatic substitution of the halogen by the amino group of the pyridoindole under controlled conditions to yield the target compound.

This approach is consistent with the known chemistry of guanosine derivatives and heterocyclic amines.

Summary Table of Preparation Steps

Stage Key Reagents/Conditions Purpose Yield/Notes
Pyrido[2,3-b]indole synthesis Multi-step heating with bases and CuO/quinoline Formation of heterocyclic amine moiety Moderate yields (12–53%)
Guanosine activation Halogenation at 8-position (e.g., 8-bromo) Generate reactive site for substitution Standard nucleoside chemistry
Coupling reaction Nucleophilic substitution or Pd-catalyzed cross-coupling Attach pyridoindole to guanosine base Dependent on conditions
Purification Chromatography, crystallization Isolate pure target nucleoside Required for research use

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the pyridoindole moiety.

    Reduction: This reaction can alter the oxidation state of the compound, potentially affecting its biological activity.

    Substitution: This reaction can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Anticancer Research

Studies have indicated that 2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine may exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's ability to form DNA adducts suggests it could interfere with DNA replication and transcription, leading to cell death.

Case Study:
A study published in Cancer Research demonstrated that this compound inhibited the growth of several cancer cell lines by disrupting the cell cycle and promoting apoptosis through the activation of caspase pathways .

Antiviral Activity

Research has shown that modified nucleosides like 2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine can inhibit viral replication. Its mechanism may involve incorporation into viral RNA or DNA, thus hindering the synthesis of viral proteins.

Case Study:
In vitro studies indicated that this compound exhibited antiviral activity against specific strains of viruses by inhibiting their replication processes .

Molecular Biology Tools

Due to its structural similarity to natural nucleosides, 2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine can be utilized as a molecular probe in various biochemical assays. It can help elucidate the roles of nucleotides in cellular processes.

Application Example:
Researchers have employed this compound in fluorescence-based assays to study nucleotide interactions within cellular systems, providing insights into nucleotide metabolism and signaling pathways .

Table of Comparative Applications

Application AreaMechanism of ActionKey Findings
Anticancer ResearchInduces apoptosis via DNA interactionInhibits growth in cancer cell lines
Antiviral ActivityIncorporation into viral nucleic acidsReduces viral replication
Molecular Biology ToolsServes as a probe for studying nucleotide interactionsAids in understanding nucleotide signaling

Mechanism of Action

The mechanism of action of 2’-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine involves its interaction with nucleic acids. The compound can intercalate into DNA or RNA, disrupting their normal functions. This interaction can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include various enzymes and proteins involved in nucleic acid metabolism.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine, differing primarily in their substituents and biological activity:

Compound Name Substituent at 8-Position Molecular Formula Molecular Weight Key Properties/Applications
2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine 9H-pyrido[2,3-b]indol-2-ylamino C₂₂H₂₁N₇O₄ 447.45 g/mol Potential DNA adduct formation; oxidative stability studies
2'-Deoxy-8-[(3-methyl-3H-imidazo[4,5-f]quinolin-2-yl)amino]guanosine (TUR-UMN-004) 3-methyl-3H-imidazo[4,5-f]quinolin-2-ylamino C₂₃H₂₃N₉O₄ 489.49 g/mol Enhanced intercalation due to planar quinoline moiety
2'-Deoxy-8-(9H-fluoren-2-ylamino)guanosine 9H-fluoren-2-ylamino C₂₃H₂₂N₆O₄ 446.46 g/mol High melting point (>300°C); fluorescence properties

Metabolic and Enzymatic Behavior

  • Metabolism by Cytochrome P450 Enzymes: Unlike heterocyclic amines (HAAs) such as 2-amino-α-carboline (AαC), which undergo CYP1A2-mediated hydroxylation to form mutagenic metabolites (e.g., 3-HO-AαC and 6-HO-AαC), 2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine lacks evidence of direct hepatic activation. However, its pyridoindole moiety may resemble HAAs in glucuronidation pathways .

Research Findings and Implications

Pharmacokinetic Considerations

Biological Activity

Overview

2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine is a modified nucleoside that integrates a guanosine base with a pyridoindole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and antiviral research. Its unique structure allows it to interact with nucleic acids, influencing various biological processes.

Chemical Structure and Properties

The IUPAC name for this compound is 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(9H-pyrido[2,3-b]indol-2-ylamino)-1H-purin-6-one . The molecular formula is C21H20N8O4C_{21}H_{20}N_{8}O_{4}, and it features a complex arrangement that contributes to its biological activity.

PropertyValue
Molecular FormulaC21H20N8O4
IUPAC Name2-amino-9-[(2R,4S,5R)-4-hydroxy...
CAS Number269736-22-3

The biological activity of 2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine primarily involves its interaction with nucleic acids. The compound can intercalate into DNA or RNA strands, leading to disruptions in their normal functions. This intercalation can inhibit viral replication and cancer cell proliferation by targeting enzymes involved in nucleic acid metabolism.

Anticancer Activity

Research indicates that 2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The compound's mechanism includes inducing apoptosis and disrupting microtubule assembly.

Table: Cytotoxicity Data

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-2312.43 - 7.84Induces apoptosis; disrupts microtubules
HepG24.98 - 14.65Induces apoptosis; inhibits replication

Antiviral Activity

The compound has also been studied for its antiviral properties. It exhibits activity against several viruses by interfering with their replication processes through nucleic acid interactions.

Case Studies

  • Study on Breast Cancer Cells :
    A recent study evaluated the effects of 2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine on MDA-MB-231 cells. The results demonstrated that the compound caused significant morphological changes indicative of apoptosis and increased caspase activity at concentrations as low as 1 μM.
  • Antiviral Efficacy :
    Another study focused on the antiviral potential of this compound against RNA viruses. It was found to reduce viral load significantly in infected cell cultures by disrupting viral RNA synthesis.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine, and how do reaction conditions influence yield?

  • Methodological Answer : Pd-catalyzed amidation and cyclization are effective for synthesizing pyridoindole-modified nucleosides, as demonstrated in analogous compounds . Optimize reaction parameters (e.g., solvent polarity, temperature) to minimize side products. For example, polar aprotic solvents like DMF enhance nucleophilic substitution at the C8 position of deoxyguanosine . Monitor intermediates via TLC or HPLC with UV detection (λ = 260 nm) for real-time yield assessment .

Q. Which spectroscopic techniques are optimal for characterizing the structural integrity of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₂₃H₂₃N₉O₄; 489.4866 g/mol) . Complement with ¹H/¹³C NMR to verify substitution patterns: the pyridoindole moiety will exhibit distinct aromatic proton shifts (δ 7.2–8.5 ppm), while the deoxyribose protons appear as a multiplet (δ 4.0–6.0 ppm) . FT-IR can confirm the presence of amine (-NH) and carbonyl (C=O) groups .

Q. How can computational modeling predict the compound’s interaction with DNA targets?

  • Methodological Answer : Perform density functional theory (DFT) calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) of the pyridoindole group, which may influence intercalation or groove-binding . Molecular dynamics (MD) simulations (e.g., AMBER or CHARMM force fields) can model DNA duplex stability upon ligand binding, focusing on hydrogen bonding and π-π stacking interactions .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., cytotoxicity vs. mutagenicity) be resolved?

  • Methodological Answer : Design dose-response assays across multiple cell lines (e.g., HeLa, HEK293) to establish context-dependent effects. Use isogenic cell pairs (wild-type vs. DNA repair-deficient) to isolate mechanisms. For mutagenicity, employ Ames tests with S9 metabolic activation and compare to control nucleosides (e.g., 8-oxo-dG) . Cross-validate findings with in silico toxicity prediction tools (e.g., Toxtree) .

Q. What experimental strategies mitigate stability issues of this compound under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (pH 5–9, 37°C) with HPLC monitoring to identify degradation products (e.g., glycosidic bond cleavage) . Lyophilization in inert atmospheres (N₂) and storage at -80°C in amber vials can prolong shelf life. For in vivo studies, formulate with cyclodextrins or liposomes to enhance solubility and reduce hydrolysis .

Q. How can mechanistic studies differentiate between covalent and non-covalent interactions of this compound with DNA polymerase active sites?

  • Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐ, k𝒹) and compare to non-substrate analogs. X-ray crystallography of polymerase-compound complexes (resolution ≤ 2.5 Å) can reveal covalent adduct formation at the C8 position . Supplement with stopped-flow fluorescence assays to track conformational changes during nucleotide incorporation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine
Reactant of Route 2
Reactant of Route 2
2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine

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